N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-3-amine
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Overview
Description
N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE is a complex organic compound that features a combination of benzodioxole, chromene, and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Synthesis of the Chromene Ring: The chromene ring is often formed via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol.
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of a suitable precursor, often involving a palladium-catalyzed C-N cross-coupling reaction.
Final Coupling: The final step involves coupling the benzodioxole, chromene, and carbazole moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and antioxidant properties
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
N-[(4E)-2-(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDENE]-9-ETHYL-9H-CARBAZOL-3-AMINE is unique due to its combination of benzodioxole, chromene, and carbazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C30H22N2O3 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(9-ethylcarbazol-3-yl)chromen-4-imine |
InChI |
InChI=1S/C30H22N2O3/c1-2-32-25-9-5-3-7-21(25)23-16-20(12-13-26(23)32)31-24-17-29(35-27-10-6-4-8-22(24)27)19-11-14-28-30(15-19)34-18-33-28/h3-17H,2,18H2,1H3 |
InChI Key |
UVCQPHFQXCYGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N=C3C=C(OC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6)C7=CC=CC=C71 |
Origin of Product |
United States |
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